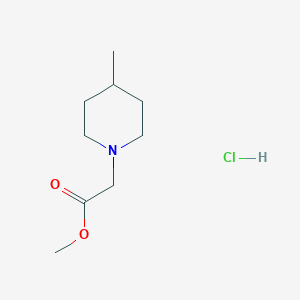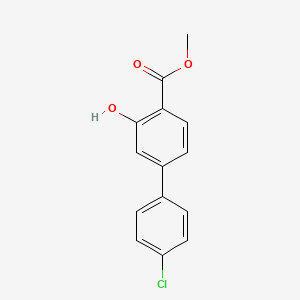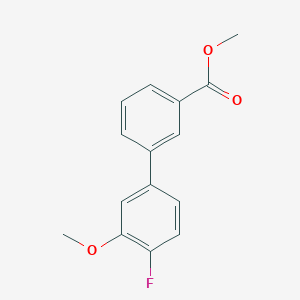
Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a fluoro and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate typically involves the esterification of 3-(4-fluoro-3-methoxyphenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 3-(4-fluoro-3-methoxyphenyl)benzoic acid.
Reduction: 3-(4-fluoro-3-methoxyphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The fluoro and methoxy groups can enhance binding affinity and selectivity towards target molecules, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the methoxy group, resulting in different chemical and biological properties.
Methyl 3-methoxybenzoate: Lacks the fluoro group, affecting its reactivity and applications.
Methyl 3-(4-methoxyphenyl)benzoate: Similar but without the fluoro substitution, leading to different interactions in chemical reactions and biological systems.
Uniqueness: Methyl 3-(4-fluoro-3-methoxyphenyl)benzoate is unique due to the presence of both fluoro and methoxy groups, which confer distinct electronic and steric properties. These substitutions can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile and valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-(4-fluoro-3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-9-11(6-7-13(14)16)10-4-3-5-12(8-10)15(17)19-2/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJLHRDMGJXVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
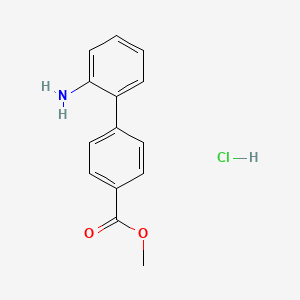
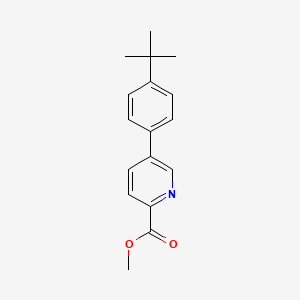
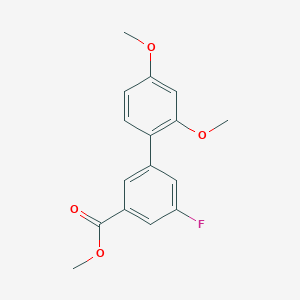
![Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate](/img/structure/B7962460.png)
![Methyl (2S,3R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)butanoate](/img/structure/B7962461.png)
![Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962471.png)
![Methyl 2-fluoro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962477.png)
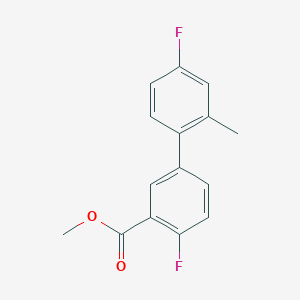
![Methyl 2-[4-(3-methoxyphenyl)phenyl]acetate](/img/structure/B7962500.png)
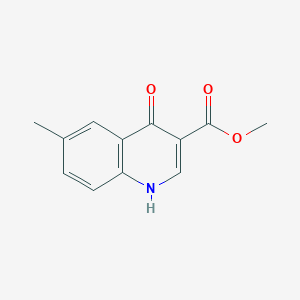
![Methyl 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoate](/img/structure/B7962511.png)

